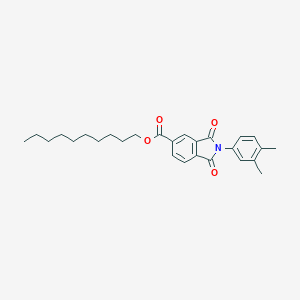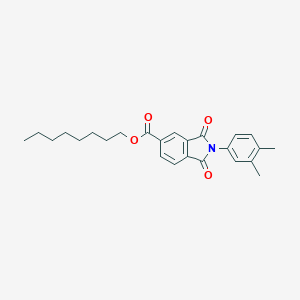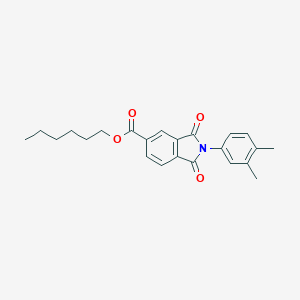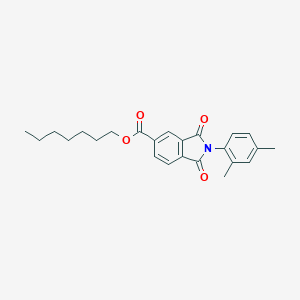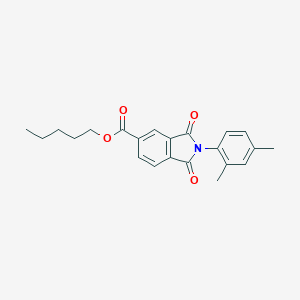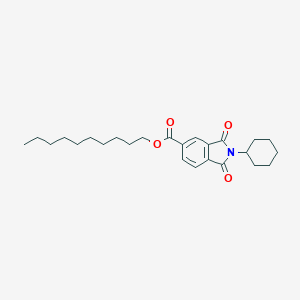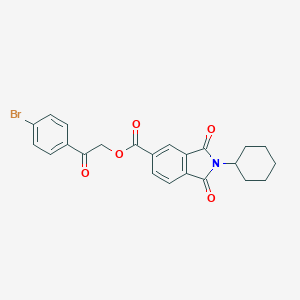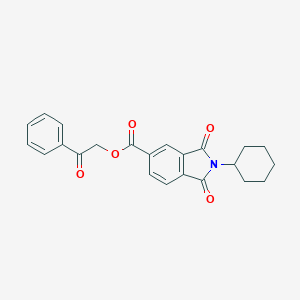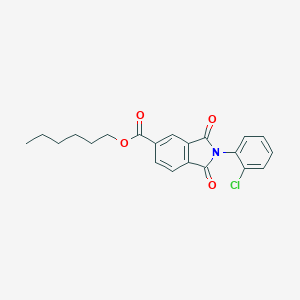
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a hexyl ester group, a chlorophenyl group, and a dioxoisoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with hexanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxoisoindoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Hexyl 2-(2-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Hexyl 2-(2-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Hexyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents. The specific electronic and steric properties imparted by the chlorine atom can lead to distinct chemical behavior and biological activity.
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-2-3-4-7-12-27-21(26)14-10-11-15-16(13-14)20(25)23(19(15)24)18-9-6-5-8-17(18)22/h5-6,8-11,13H,2-4,7,12H2,1H3 |
InChI Key |
XGBWFFGEBLLDPM-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


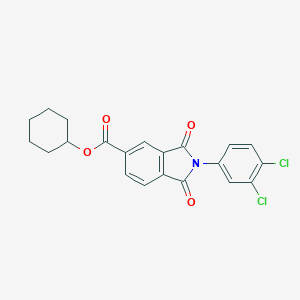

![1-[(3-Chloro-4-methylanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B342087.png)

